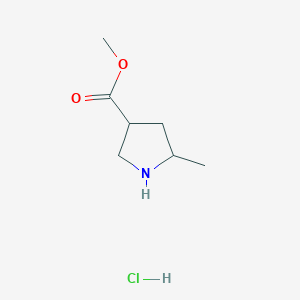![molecular formula C13H13N3O2 B13114517 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, catalysis, and medicinal chemistry. The bipyridine group is known for its strong metal-binding properties, making this compound a valuable ligand in the formation of metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid. This involves the use of specific tRNA and aminoacyl-tRNA synthetase pairs that recognize and incorporate the bipyridine-containing amino acid into proteins .
Industrial Production Methods
Industrial production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid may involve large-scale synthesis using bioconjugation techniques. These methods often utilize unique cysteine residues in proteins to attach the bipyridine moiety, creating a site-selective metal-binding site .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, often forming metal-oxidized complexes.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents that target the bipyridine group.
Substitution: The amino and carboxyl groups of the amino acid can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper, ruthenium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the bipyridine moiety .
Major Products
Major products formed from these reactions include metal complexes, where the bipyridine moiety acts as a ligand, and various substituted derivatives of the amino acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Incorporated into proteins to study metal-binding sites and enzyme catalysis.
Industry: Utilized in the development of catalysts for industrial chemical reactions
Wirkmechanismus
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid primarily involves its ability to bind metal ions through the bipyridine moiety. This binding can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also interact with biological molecules, influencing enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2,2’-
2,2’-Bipyridine-6,6’-dicarboxylic acid: Another bipyridine derivative with carboxylic acid groups, used in similar applications but with different binding properties.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11/h1-7,10H,8,14H2,(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
XUBRVSRMOIAZRV-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)


![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)

![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)

![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)

